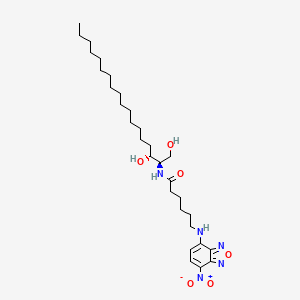

C6 NBD L-threo-dihydroceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H51N5O6 |

|---|---|

Molecular Weight |

577.8 g/mol |

IUPAC Name |

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1 |

InChI Key |

GEZLBJRDZRUTOE-XNMGPUDCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

What is the biological activity of C6 NBD L-threo-dihydroceramide?

An In-depth Technical Guide on the Biological Activity of C6 NBD L-threo-dihydroceramide

Introduction

This compound is a fluorescently labeled, cell-permeable, short-chain analog of dihydroceramide (B1258172), a precursor in the de novo synthesis of ceramides (B1148491) and other sphingolipids. The nitrobenzoxadiazole (NBD) group attached to the fatty acid chain confers fluorescent properties (Excitation/Emission: ~466/~536 nm), allowing for the visualization and tracking of its uptake, intracellular trafficking, and metabolism.[1][2] Unlike its D-erythro counterpart, the L-threo stereoisomer is generally considered to be metabolically inactive, meaning it is not readily converted into other complex sphingolipids.[3] This metabolic stability, combined with its fluorescence, makes it a valuable tool for specific applications in cellular biology, particularly for comparative studies against its metabolically active isomers to dissect sphingolipid-dependent signaling pathways.

This guide provides a comprehensive overview of the known biological activities of this compound and its related isomers, with a focus on its utility as a molecular probe. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H51N5O7 |

| Molecular Weight | 593.8 g/mol [1] |

| Appearance | Orange solid[1] |

| Excitation Wavelength (Ex) | ~466 nm[1][2] |

| Emission Wavelength (Em) | ~536 nm[1][2] |

| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF[1] |

Biological Activity and Applications

The biological activity of this compound is intrinsically linked to its structure. As a dihydroceramide analog, it primarily serves as a probe to investigate the initial steps of sphingolipid metabolism and the roles of specific ceramide stereoisomers in cellular processes.

Cellular Uptake and Intracellular Localization

This compound is readily taken up by cells. Unlike the D-erythro isomer which traffics to the Golgi apparatus for further metabolism, the L-threo isomer is primarily associated with the endoplasmic reticulum (ER) compartment.[4] It does not typically label the Golgi apparatus or the plasma membrane, consistent with its metabolic inactivity.[4] This differential localization is a key aspect of its utility as a research tool, allowing for the specific investigation of ER-related sphingolipid processes.

Metabolic Fate

The L-threo stereochemistry of this dihydroceramide analog renders it a poor substrate for the enzymes of the canonical sphingolipid metabolic pathway. Specifically, it is not readily desaturated to form C6 NBD L-threo-ceramide, nor is it glycosylated by ceramide glucosyltransferase to form glucosylceramide.[3] This metabolic inertia is a critical feature, as it allows researchers to study the physical effects of dihydroceramide accumulation or to use it as a negative control in experiments where the metabolism of other ceramide isomers is being investigated.

While direct quantitative data for the NBD-labeled L-threo-dihydroceramide is limited, data for the closely related non-labeled C6 L-threo ceramide provides insight into the biological effects of this stereoisomer.

Table 1: Quantitative Data for C6 L-threo Ceramide (non-NBD labeled)

| Parameter | Cell Line | Value | Biological Effect |

| IC50 | U937 | 18 µM | Cytotoxicity[3] |

| Concentration | EL4 T cells | 10 µM | Enhancement of PMA-induced IL-4 production[3] |

Experimental Protocols

Protocol for Cellular Labeling with C6 NBD Dihydroceramide

This protocol is adapted from methodologies used for fluorescent ceramide analogs.[1][5][6][7]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store aliquots at -20°C, protected from light.

-

C6 NBD Dihydroceramide/BSA Complex Formation: a. In a glass tube, dry the required volume of the 1 mM stock solution under a stream of nitrogen gas. b. Resuspend the lipid film in absolute ethanol (e.g., 200 µL).[6] c. Add the ethanol-lipid solution to a solution of 0.34 mg/mL fatty acid-free BSA in PBS or serum-free medium, vortexing during the addition to achieve the desired final concentration (e.g., 5 µM).[1][6] d. Incubate the complex at 37°C for 10-30 minutes to allow for its formation.[5]

-

Cell Labeling: a. Grow cells to ~80% confluency on glass-bottom dishes. b. Wash the cells twice with pre-warmed PBS or serum-free medium. c. Replace the medium with the freshly prepared C6 NBD Dihydroceramide/BSA complex solution. d. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.[5]

-

Washing and Imaging: a. Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium or ice-cold PBS.[1][5] b. Add fresh medium or mounting medium to the cells. c. Observe the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[5]

Protocol for Lipid Extraction and Analysis via HPLC

This protocol allows for the quantification of this compound uptake and its potential (lack of) conversion to other metabolites.[1][6]

Materials:

-

Labeled cells from the previous protocol

-

Ice-cold Methanol (B129727)

-

Water

-

Nitrogen gas stream

-

HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column

Procedure:

-

Lipid Extraction: a. After labeling, wash cells three times with ice-cold PBS. b. Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.[1] c. Add 2 ml of chloroform and vortex thoroughly. d. Add 0.8 ml of water to induce phase separation. e. Centrifuge to pellet the protein interface, and carefully collect the lower organic phase (containing lipids) into a new glass tube.[1][5]

-

HPLC Analysis: a. Dry the collected organic phase under a stream of nitrogen gas.[1] b. Resuspend the dried lipid extract in a known volume (e.g., 100 µL) of methanol or the initial mobile phase.[1] c. Inject an aliquot (e.g., 10-20 µL) onto the reverse-phase HPLC column.[1] d. Use a suitable mobile phase, such as a gradient of methanol and water, to separate the lipid species.[1] e. Detect the fluorescent lipids using a fluorescence detector set to Ex: ~466 nm and Em: ~536 nm.[1] f. Quantify the amount of this compound by integrating the area under the curve (AUC) for its corresponding peak.

Visualizations

Sphingolipid Metabolism and Trafficking Workflow

The following diagram illustrates a general experimental workflow for studying sphingolipid metabolism using fluorescent NBD-ceramide analogs. While this compound is metabolically inert, this workflow is used to confirm its lack of conversion and to compare its behavior to metabolically active isomers.

Caption: Workflow for analyzing fluorescent dihydroceramide metabolism.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are well-known mediators of apoptosis. Although the L-threo isomer is less active, understanding the general pathway is crucial for contextualizing its effects (or lack thereof).

Caption: Simplified signaling cascade of ceramide-induced apoptosis.

Conclusion

This compound serves as a specialized molecular probe for cell biology and sphingolipid research. Its key characteristic is its metabolic inactivity, which contrasts sharply with its D-erythro counterpart that actively participates in sphingolipid synthesis pathways. This makes the L-threo isomer an excellent negative control and a tool to investigate non-metabolic roles of dihydroceramides, such as their physical effects on membranes or their potential to interact with specific binding proteins within the endoplasmic reticulum. The detailed protocols and conceptual frameworks provided in this guide offer a foundation for utilizing this fluorescent lipid analog to explore the complex and stereospecific roles of sphingolipids in cellular function.

References

- 1. benchchem.com [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. caymanchem.com [caymanchem.com]

- 4. research.rug.nl [research.rug.nl]

- 5. benchchem.com [benchchem.com]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Technical Deep Dive: C6 NBD L-threo-dihydroceramide Versus its L-erythro Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) and their dihydro- precursors are pivotal players in the intricate world of sphingolipid-mediated signaling, governing a spectrum of cellular processes from proliferation and differentiation to apoptosis. The stereochemistry of these lipid messengers is a critical determinant of their biological function. This technical guide provides an in-depth comparison of two stereoisomers of a fluorescently labeled dihydroceramide (B1258172) analog: C6 NBD L-threo-dihydroceramide and its L-erythro counterpart. Understanding the nuanced differences in their metabolic fate, intracellular trafficking, and impact on cellular signaling pathways is paramount for researchers leveraging these tools to dissect sphingolipid biology and for professionals developing novel therapeutics targeting these pathways.

Core Functional Distinctions: A Tale of Two Isomers

The fundamental difference between this compound and its L-erythro isomer lies in their biological activity, primarily their influence on cell viability and their recognition by key enzymes in sphingolipid metabolism. The L-threo isomer is recognized as a bioactive, pro-apoptotic molecule, whereas the L-erythro isomer is largely considered biologically inert in this regard.[1][2] This disparity stems from the high stereospecificity of the enzymes that metabolize these lipids.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative and qualitative differences between the L-threo and L-erythro isomers of dihydroceramides, based on studies of their non-fluorescent short-chain analogs.

Table 1: Comparative Effects on Cell Viability

| Compound | Cell Line | Assay | Concentration | Outcome | Reference |

| D-threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Significant Inhibition | Bielawska et al., 1993[1] |

| L-threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Significant Inhibition | Bielawska et al., 1993[1] |

| D-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Inactive | Bielawska et al., 1993[1] |

| L-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 µM | Inactive | Bielawska et al., 1993[1] |

Table 2: Substrate Specificity of Key Sphingolipid Metabolic Enzymes

| Substrate | Enzyme | Source | Relative Activity (%) | Reference |

| L-threo-sphinganine | Dihydroceramide synthase | Rat liver microsomes | 100 | Michel et al., 2001[1] |

| L-erythro-sphinganine | Dihydroceramide synthase | Rat liver microsomes | Not a substrate | Michel et al., 2001[1] |

| L-threo-dihydroceramide | Sphingomyelin synthase | Cultured cells | Metabolized to dihydroSM | Venkataraman & Futerman, 2001[3][4] |

| L-erythro-dihydroceramide | Sphingomyelin synthase | Cultured cells | Not a substrate | Venkataraman & Futerman, 2001[3][4] |

| L-threo-dihydroceramide | Glucosylceramide synthase | Cultured cells | Not metabolized | Venkataraman & Futerman, 2001[3][4] |

| L-erythro-dihydroceramide | Glucosylceramide synthase | Cultured cells | Not a substrate | Venkataraman & Futerman, 2001[3][4] |

Signaling Pathways and Metabolic Fate

The differential biological activities of the L-threo and L-erythro isomers can be attributed to their distinct metabolic fates and their impact on downstream signaling cascades.

Metabolic Pathway

The de novo synthesis of sphingolipids is a highly regulated process. Dihydroceramide synthase, a key enzyme in this pathway, exhibits strict stereoselectivity, utilizing L-threo-sphinganine to produce L-threo-dihydroceramide.[1] The L-erythro isomer is not a substrate for this enzyme.[1][3][4] Subsequently, L-threo-dihydroceramide can be further metabolized to dihydrosphingomyelin.[3][4]

Stereospecificity in the de novo sphingolipid synthesis pathway.

Apoptosis Signaling

A significant body of evidence points to the pro-apoptotic role of threo-dihydroceramides.[1][2] This is in stark contrast to the erythro isomers, which are generally considered non-apoptotic.[1][5] The pro-apoptotic signaling cascade initiated by L-threo-dihydroceramide is believed to involve the activation of caspases, key executioners of programmed cell death.

Differential effects on the caspase-mediated apoptosis pathway.

Experimental Protocols

Detailed and reproducible experimental design is critical for elucidating the distinct roles of these isomers. Below are representative protocols for key assays.

Protocol 1: Comparative Cell Viability Assessment (MTT Assay)

This protocol outlines a method to compare the cytotoxic effects of this compound and its L-erythro isomer.

Materials:

-

This compound and C6 NBD L-erythro-dihydroceramide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Human cancer cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare stock solutions of the C6 NBD dihydroceramide isomers in DMSO. Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 50 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 values for each isomer.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol details the use of flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with the dihydroceramide isomers.

Materials:

-

This compound and C6 NBD L-erythro-dihydroceramide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Human cancer cell line

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the C6 NBD dihydroceramide isomers and controls for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Intracellular Localization by Confocal Microscopy

This protocol describes how to visualize the subcellular distribution of the fluorescently labeled dihydroceramide isomers.

Materials:

-

This compound and C6 NBD L-erythro-dihydroceramide complexed to BSA

-

Live cells cultured on glass-bottom dishes

-

Confocal microscope with appropriate laser lines and filters for NBD fluorescence (Excitation ~466 nm, Emission ~536 nm)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Preparation of Lipid-BSA Complex: Prepare a 1:1 molar complex of the C6 NBD dihydroceramide isomers with fatty acid-free BSA.

-

Cell Labeling: Incubate the cells with 5 µM of the lipid-BSA complex in serum-free medium for 30 minutes at 4°C.

-

Washing: Wash the cells three times with ice-cold HBSS to remove excess probe.

-

Chase: Incubate the cells in fresh, pre-warmed complete medium at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Imaging: At each time point, wash the cells with HBSS and immediately visualize them using a confocal microscope.

-

Image Analysis: Analyze the images to determine the subcellular localization of the fluorescence, noting any differences in the trafficking patterns between the L-threo and L-erythro isomers.

Workflow for comparing the biological effects of the isomers.

Conclusion

The stereochemical configuration of dihydroceramides is a critical determinant of their biological function. This compound serves as a valuable tool to probe the pro-apoptotic and metabolic pathways governed by the threo stereoisomer. In contrast, its L-erythro counterpart acts as an essential negative control, being largely biologically inactive. For researchers in sphingolipid biology and drug development, a clear understanding of these differences, supported by robust experimental design, is crucial for the accurate interpretation of data and the advancement of the field. The provided data summaries, pathway diagrams, and detailed protocols offer a comprehensive framework for investigating the distinct roles of these important signaling molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pro-Apoptotic Potential of C6 NBD L-threo-dihydroceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a pivotal role in cellular signaling, governing processes ranging from proliferation and differentiation to senescence and apoptosis. The delicate balance between pro-apoptotic ceramides and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Dysregulation of this balance is a hallmark of various pathologies, including cancer, making the modulation of ceramide levels a promising therapeutic strategy.[1][2]

This technical guide focuses on a specific, synthetically modified ceramide analog: C6 NBD L-threo-dihydroceramide. This molecule incorporates three key features: a short (C6) acyl chain for enhanced cell permeability, a fluorescent NBD (nitrobenzoxadiazole) group for visualization in cellular assays, and a specific L-threo stereochemistry which, in contrast to its D-erythro counterpart, has been shown to be a potent inducer of apoptosis.[1] Dihydroceramides, the immediate precursors of ceramides, were once considered biologically inert. However, emerging evidence reveals that the threo-diastereomer of dihydroceramide (B1258172) can actively trigger apoptotic pathways.[1]

This document provides an in-depth exploration of the role of this compound in apoptosis induction, detailing the underlying signaling pathways, providing comprehensive experimental protocols for its study, and presenting quantitative data from relevant literature.

Core Concepts: Ceramide Stereochemistry and Apoptotic Induction

The biological activity of dihydroceramides is highly dependent on their stereochemistry. The naturally occurring D-erythro-dihydroceramide is generally considered inactive in inducing cell death. In contrast, the L-threo-dihydroceramide isomer has been demonstrated to be a potent inducer of apoptosis.[1] This difference is attributed to the stereospecificity of enzymes involved in sphingolipid metabolism. While the precise molecular targets of L-threo-dihydroceramide that initiate apoptosis are still under investigation, it is known to activate caspase cascades, a key feature of programmed cell death.[1]

Signaling Pathways in L-threo-dihydroceramide-Induced Apoptosis

L-threo-dihydroceramide initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This involves a cascade of events that ultimately lead to the activation of executioner caspases and the dismantling of the cell.

Mitochondrial Outer Membrane Permeabilization (MOMP)

A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane. L-threo-dihydroceramide is thought to contribute to MOMP through several mechanisms:

-

Direct Channel Formation: While ceramides are known to form channels in the mitochondrial outer membrane, allowing the release of pro-apoptotic factors, dihydroceramides have been shown to inhibit this process.[3][4] However, it is hypothesized that the pro-apoptotic L-threo isomer may act differently or be metabolized to a more active species.

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of MOMP. Pro-apoptotic members like Bax and Bak promote permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. L-threo-dihydroceramide is believed to shift the balance in favor of the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial membrane.

The following diagram illustrates the central role of mitochondria in L-threo-dihydroceramide-induced apoptosis.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria into the cytosol is a key step in the activation of the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves a plethora of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[5]

The following diagram depicts the sequential activation of caspases following treatment with this compound.

Caption: Caspase activation cascade initiated by this compound.

Quantitative Data

| Compound | Cell Line | Assay | Result | Reference |

| C2-dihydroceramide | HL-60 | Cell Growth Inhibition | No significant effect | [6] |

| C2-ceramide | HL-60 | Cell Growth Inhibition | Potent inhibitor | [6] |

| Dihydroceramides | T-cell ALL cell lines | Cytotoxicity | C22:0- and C24:0-dihydroceramides are cytotoxic | [7] |

| γ-tocotrienol (induces dihydroceramide) | PC-3 and LNCaP | Apoptosis | Induces apoptosis | [8] |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the pro-apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer), Jurkat (T-cell leukemia), or U937 (monocytic leukemia), which are known to be sensitive to ceramide-induced apoptosis.

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of this compound: Dissolve this compound in a suitable solvent such as DMSO or ethanol (B145695) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. A vehicle control (medium with the same concentration of solvent) should always be included in the experiments.

-

Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. The incubation time will vary depending on the specific assay.

Assessment of Apoptosis

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

-

Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the caspase activity.

-

Materials:

-

Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC or similar).

-

Cell lysis buffer.

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Plate cells in a 96-well plate and treat with this compound as described above.

-

After the desired incubation period, lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase-3/7 substrate to each well and incubate at room temperature, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[9]

-

Calculate the fold-change in caspase activity relative to the vehicle-treated control.

-

This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

-

Principle: In healthy cells, cytochrome c resides within the mitochondria, showing a punctate staining pattern. Upon apoptosis induction, it is released into the cytosol, resulting in a diffuse staining pattern.

-

Materials:

-

Cells cultured on glass coverslips.

-

MitoTracker Red CMXRos (to specifically stain mitochondria).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody against cytochrome c.

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

DAPI (to stain the nucleus).

-

Fluorescence microscope.

-

-

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

In the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium to label the mitochondria.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-cytochrome c antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The NBD fluorescence of the treatment compound can also be observed.

-

This technique is used to quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

Cell lysis buffer with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against Bax, Bak, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the Bcl-2 family proteins.

-

The following diagram provides a general workflow for these experimental protocols.

Caption: Experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a valuable tool for studying the intricate mechanisms of apoptosis. Its fluorescent properties allow for direct visualization of its cellular uptake and localization, while its L-threo stereochemistry confers potent pro-apoptotic activity. By targeting the intrinsic apoptotic pathway, involving mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, this compound holds promise for further investigation as a potential therapeutic agent in diseases characterized by apoptosis evasion, such as cancer. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this compound in their studies of programmed cell death. Further research is warranted to elucidate the precise molecular targets of L-threo-dihydroceramide and to quantify its cytotoxic effects in various cell types.

References

- 1. scilit.com [scilit.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-tocotrienol induces apoptosis and autophagy in prostate cancer cells by increasing intracellular dihydrosphingosine and dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Sphingolipid Metabolism of Fluorescent L-threo-dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of fluorescently labeled L-threo-dihydroceramide, a synthetic stereoisomer of a key intermediate in sphingolipid biosynthesis. This document details its metabolic fate, subcellular localization, and the experimental protocols required for its study, making it a valuable resource for researchers in lipid biology, cell signaling, and drug development.

Introduction to L-threo-dihydroceramide Metabolism

Ceramides (B1148491) are central molecules in sphingolipid metabolism, serving as precursors for complex sphingolipids and acting as bioactive signaling molecules.[1] Natural ceramides exist in the D-erythro configuration. L-threo-dihydroceramide is an unnatural stereoisomer that, despite its altered stereochemistry, is recognized and metabolized by cellular enzymes. Understanding the metabolic pathway of this analog, particularly when fluorescently labeled, offers unique insights into the stereospecificity of lipid-metabolizing enzymes and transport machinery.

The metabolism of L-threo-dihydrosphingosine (also known as safingol), the precursor to L-threo-dihydroceramide, has been studied in various cell types.[2] It is readily N-acylated by ceramide synthases to form L-threo-dihydroceramide.[3] Unlike its natural D-erythro counterpart, L-threo-dihydroceramide exhibits distinct metabolic processing, which is detailed in the following sections.

Metabolic Pathways and Subcellular Localization

The metabolism of L-threo-dihydroceramide is characterized by its conversion into more complex sphingolipids, primarily dihydrosphingomyelin. Notably, it is generally not a substrate for desaturation to form L-threo-ceramide, nor is it readily converted to glucosylceramide.[3]

The subcellular localization of fluorescent dihydroceramide (B1258172) analogs is highly dependent on their stereochemistry. While the natural D-erythro isomer is transported to the Golgi apparatus for further metabolism, other stereoisomers, including likely the L-threo form, tend to accumulate in the endoplasmic reticulum.[4][5]

Below is a diagram illustrating the metabolic fate of fluorescent L-threo-dihydroceramide.

Quantitative Metabolic Data

The following table summarizes the quantitative analysis of L-threo-dihydrosphingosine metabolism in cultured cells. These values provide an indication of the metabolic fate of its N-acylated product, L-threo-dihydroceramide.

| Cell Type | Metabolite | Percentage of Total Metabolites | Reference |

| Primary Cultured Neurons | L-threo-dihydroceramide | Up to 50% | [6] |

| L-threo-dihydrosphingomyelin | Up to 45% | [6] | |

| L-threo-glucosylceramide | ~5% | [6] | |

| B104 Neuroblastoma Cells | L-threo-dihydroceramide | Data not specified | [6] |

| Swiss 3T3 Fibroblasts | L-threo-dihydroceramide | Data not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of fluorescent L-threo-dihydroceramide metabolism.

Cell Culture and Labeling with Fluorescent Dihydroceramide

This protocol describes the labeling of cultured cells with a fluorescent dihydroceramide analog, such as NBD-L-threo-dihydroceramide.

Materials:

-

Cultured cells (e.g., CHO, HeLa, or fibroblasts) grown on glass coverslips or in culture dishes.

-

NBD-L-threo-dihydroceramide stock solution (1 mM in chloroform (B151607):methanol (B129727), 19:1 v/v).

-

Defatted Bovine Serum Albumin (BSA).

-

Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES).

-

Complete cell culture medium.

Procedure:

-

Preparation of NBD-dihydroceramide-BSA Complex:

-

Dispense a desired amount of the NBD-dihydroceramide stock solution into a glass test tube.

-

Evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

-

Resuspend the dried lipid in ethanol.

-

In a separate tube, prepare a solution of defatted BSA in HBSS/HEPES (e.g., 0.34 mg/mL).

-

While vortexing the BSA solution, inject the ethanolic NBD-dihydroceramide solution to form the complex (final concentration typically 5 µM).[6]

-

-

Cell Labeling:

-

Wash the cultured cells twice with HBSS/HEPES.

-

Incubate the cells with the NBD-dihydroceramide-BSA complex (e.g., 5 µM) in HBSS/HEPES for 30 minutes at 4°C. This allows the lipid to associate with the plasma membrane.[6]

-

Rinse the cells several times with ice-cold medium.

-

Add fresh, pre-warmed complete culture medium and incubate at 37°C for the desired time to allow for metabolism and transport.[6]

-

Fluorescence Microscopy for Subcellular Localization

This protocol outlines the visualization of the fluorescently labeled sphingolipids within the cells.

Materials:

-

Labeled cells on glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Mounting medium.

-

Fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., for NBD: excitation ~466 nm, emission ~536 nm).

Procedure:

-

After the desired incubation time, wash the cells on coverslips three times with PBS.

-

Mount the coverslips on a microscope slide with a drop of mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of different subcellular structures, such as the endoplasmic reticulum and Golgi apparatus.[7]

-

For colocalization studies, cells can be co-stained with organelle-specific markers.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol describes the extraction of lipids from the cells and their separation to analyze the metabolic products.

Materials:

-

Labeled cells in a culture dish.

-

Scraper.

-

Chloroform.

-

Methanol.

-

Silica (B1680970) gel TLC plates.

-

TLC developing chamber.

-

TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

UV transilluminator or fluorescence scanner.

Procedure:

-

Lipid Extraction:

-

Wash the cells with PBS and scrape them into a glass tube.

-

Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the cell suspension to extract the lipids.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Thin-Layer Chromatography:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the lipid extract onto a silica gel TLC plate, alongside standards for potential metabolites (e.g., NBD-dihydrosphingomyelin).

-

Develop the TLC plate in a chamber equilibrated with the chosen solvent system.[8]

-

After development, air-dry the plate.

-

Visualize the fluorescent lipid spots under UV light or using a fluorescence scanner.[9]

-

The relative abundance of each metabolite can be quantified by densitometry.

-

The following diagram outlines the general workflow for these experiments.

Conclusion

This technical guide provides a foundational understanding of the metabolism of fluorescent L-threo-dihydroceramide. The distinct metabolic fate of this unnatural stereoisomer, particularly its preferential conversion to dihydrosphingomyelin and its accumulation in the endoplasmic reticulum, makes it a valuable tool for dissecting the stereospecificity of enzymes and transport proteins within the sphingolipid metabolic network. The detailed protocols provided herein offer a practical framework for researchers to investigate these processes in their own experimental systems. Further research into the potential signaling roles of L-threo-dihydroceramide and its metabolites will continue to enhance our understanding of sphingolipid biology.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. genecopoeia.com [genecopoeia.com]

- 7. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

C6 NBD L-threo-dihydroceramide as a Probe for Ceramide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including proliferation, apoptosis, and stress responses.[1][2] The enzymatic production of ceramides is primarily catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of varying chain lengths.[3][4] This specificity in acyl chain length gives rise to a diverse pool of ceramide species, each with potentially distinct physiological and pathological roles.[5]

The study of CerS activity is crucial for understanding the intricate roles of different ceramide species in health and disease, and for the development of therapeutic agents targeting sphingolipid metabolism. Fluorescently labeled lipid analogs have become indispensable tools in this field, offering a safer and often more sensitive alternative to radiolabeled substrates for assaying enzyme activity and visualizing lipid trafficking.[6][7]

This technical guide focuses on C6 NBD L-threo-dihydroceramide, a fluorescent analog of dihydroceramide (B1258172), the immediate precursor to ceramide in the de novo synthesis pathway. While the natural stereoisomer of dihydroceramide is the D-erythro form, the L-threo isomer can also be acylated by ceramide synthases, albeit with different efficiencies.[2][8] This characteristic makes this compound a valuable probe for investigating the stereospecificity and catalytic mechanism of the different CerS isoforms. This guide provides a comprehensive overview of its application, including quantitative data on CerS specificity and inhibition, detailed experimental protocols, and visualizations of relevant biochemical pathways.

The Ceramide Synthase Family

Mammals express six isoforms of ceramide synthase (CerS1-6), each encoded by a different gene. A key distinguishing feature of the CerS family is their remarkable specificity for fatty acyl-CoAs of particular chain lengths.[4][9] This specificity is a primary determinant of the diversity of ceramide species within a cell. The tissue distribution and fatty acyl-CoA specificity of each CerS isoform are summarized below.

| CerS Isoform | Primary Tissue Distribution | Fatty Acyl-CoA Specificity |

| CerS1 | Brain, Skeletal Muscle | C18:0-CoA[10][11] |

| CerS2 | Liver, Kidney, Brain | C20:0- to C26:0-CoAs (Very long-chain)[5][8] |

| CerS3 | Testis, Skin | C26:0-CoA and longer (Ultra long-chain)[11] |

| CerS4 | Most tissues, including skin, leukocytes, heart, and liver | C18:0- to C22:0-CoAs[11][12] |

| CerS5 | Most tissues | C14:0- to C18:0-CoAs (Primarily C16:0-CoA)[11][13] |

| CerS6 | Most tissues | C14:0- to C16:0-CoAs[11][14] |

This compound: A Probe for Stereospecificity

The natural substrate for ceramide synthase in the de novo pathway is D-erythro-dihydrosphingosine. This compound differs in the stereochemistry at both chiral centers of the sphingoid base. While D-erythro is the preferred substrate, studies have shown that L-threo-sphinganine can be acylated by dihydroceramide synthase.[2] This indicates that the active site of CerS enzymes can accommodate the L-threo isomer, making this compound a useful tool to probe the structural and conformational requirements of the enzyme's active site.

| Stereoisomer | Ceramide Synthase Substrate Activity |

| D-erythro-dihydroceramide | Natural and preferred substrate for all CerS isoforms. |

| L-threo-dihydroceramide | Acylated by ceramide synthases, but generally with lower efficiency than the D-erythro isomer.[2][8] |

| L-erythro-dihydroceramide | Not a substrate for ceramide synthases.[2] |

Inhibitors of Ceramide Synthases

Several molecules are known to inhibit ceramide synthase activity. This inhibition can be isoform-specific or broad-spectrum. The inhibitory properties of two commonly used CerS inhibitors are detailed below. It is important to note that the provided IC50 and Ki values were determined using natural or D-erythro substrates, and specific values for assays using this compound are not currently available.

| Inhibitor | Target(s) | Type of Inhibition | Reported Ki / IC50 |

| Fumonisin B1 | All CerS isoforms | Competitive with both sphinganine (B43673) and acyl-CoA[15][16] | IC50 ≈ 0.7 µM for sphingomyelin (B164518) synthesis in neurons[16] |

| FTY720 (Fingolimod) | All CerS isoforms | Competitive with dihydrosphingosine[17][18] | Apparent Ki of 2.15 µM for CerS2[17] |

Experimental Protocols

This section provides a detailed methodology for a fluorescent ceramide synthase activity assay using this compound as a substrate. This protocol is adapted from established methods using NBD-sphinganine.[10][19]

Preparation of Cell or Tissue Lysates

-

Cell Culture: Culture cells to approximately 80-90% confluency.

-

Harvesting:

-

Adherent cells: Wash cells with ice-cold PBS, scrape into a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

-

Suspension cells: Centrifuge cells at 500 x g for 5 minutes at 4°C.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, supplemented with a protease inhibitor cocktail).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 50-100 strokes on ice. For tissues, use a mechanical homogenizer.

-

Clarification: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a standard method such as the BCA assay.

-

Storage: Aliquot the lysate and store at -80°C until use.

Ceramide Synthase Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations in a 20 µL reaction volume should be:

-

50 mM HEPES-KOH, pH 7.4

-

25 mM KCl

-

2 mM MgCl2

-

0.5 mM DTT

-

20 µM defatted BSA

-

50 µM C16:0-CoA (or other fatty acyl-CoA of interest)

-

10 µM this compound

-

-

Enzyme Addition: Add 10-50 µg of cell or tissue lysate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 80 µL of chloroform (B151607)/methanol (B129727) (1:2, v/v).

Lipid Extraction and Analysis

-

Phase Separation: Add 25 µL of chloroform and 25 µL of water to the terminated reaction mixture. Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen.

-

Resuspension: Resuspend the dried lipids in a small volume (e.g., 20 µL) of chloroform/methanol (2:1, v/v).

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the resuspended lipids onto a silica (B1680970) TLC plate.

-

Develop the plate using a solvent system such as chloroform/methanol/acetic acid (90:10:10, v/v/v).

-

Visualize the fluorescent spots using a fluorescence imager.

-

Quantify the product (C6 NBD L-threo-ceramide) by comparing its fluorescence intensity to a standard curve of known amounts of the fluorescent lipid.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Inject the resuspended lipids onto a C18 reverse-phase HPLC column.

-

Elute the lipids using a gradient of methanol in an aqueous mobile phase containing a suitable buffer (e.g., ammonium (B1175870) formate).

-

Detect the fluorescent lipids using a fluorescence detector.

-

Quantify the product by integrating the peak area and comparing it to a standard curve.

-

Experimental workflow for the ceramide synthase activity assay.

Signaling Pathways Involving Ceramide

Ceramide is a central hub in sphingolipid metabolism and a critical signaling molecule. The de novo synthesis pathway is a major source of cellular ceramide.

De Novo Ceramide Synthesis Pathway.

Once synthesized, ceramide can influence a variety of downstream signaling cascades, ultimately affecting cell fate decisions such as apoptosis.

Simplified Ceramide-Mediated Apoptosis Signaling.

Conclusion

This compound serves as a valuable, albeit less conventional, probe for the study of ceramide synthase activity. Its unique stereochemistry allows for the investigation of the structural requirements of the CerS active site. While it is metabolized less efficiently than its natural D-erythro counterpart, its utility in fluorescent-based assays provides a safe and sensitive method for probing CerS function. The provided protocols and pathway diagrams offer a solid foundation for researchers to incorporate this tool into their studies of sphingolipid metabolism. Further research is warranted to quantitatively determine the kinetic parameters of each CerS isoform with this compound to more precisely delineate its utility as an isoform-specific probe. Such studies will undoubtedly contribute to a deeper understanding of the complex roles of ceramides in cellular physiology and disease.

References

- 1. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 9. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fada.birzeit.edu [fada.birzeit.edu]

- 13. uniprot.org [uniprot.org]

- 14. uniprot.org [uniprot.org]

- 15. Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rationale for Utilizing L-threo-dihydroceramide as a Negative Control in Sphingolipid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, ceramides (B1148491) have emerged as critical bioactive molecules that orchestrate a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is highly dependent on their stereochemistry. The naturally occurring and most biologically active form is D-erythro-ceramide. Conversely, its precursors and various stereoisomers often exhibit attenuated or no biological activity. This technical guide delves into the scientific basis for the use of L-threo-dihydroceramide as a negative control in research focused on ceramide-mediated signaling pathways. Its structural similarity, coupled with its functional inertness in key biological assays, makes it an indispensable tool for elucidating the specific effects of bioactive ceramides.

The Critical Role of Stereochemistry in Ceramide Function

Ceramides are characterized by a sphingoid base and an N-acyl chain. The stereochemistry at the C2 and C3 positions of the sphingoid backbone gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. Furthermore, the presence or absence of a double bond between C4 and C5 distinguishes ceramides from their saturated precursors, dihydroceramides.

The enzymes involved in both the synthesis and the downstream signaling of ceramides exhibit a high degree of stereospecificity. This enzymatic selectivity is the primary reason why only specific stereoisomers of ceramide are biologically active. D-erythro-ceramide is the natural and active form that triggers cellular responses like apoptosis. In contrast, dihydroceramides, particularly the non-natural stereoisomers such as L-threo-dihydroceramide, are largely unable to activate these pathways and are therefore considered biologically inactive in these contexts.[1]

L-threo-dihydroceramide: A Biologically Inert Analogue

L-threo-dihydroceramide serves as an ideal negative control because it possesses the same acyl chain as the active ceramide being studied but differs in the stereochemistry of the sphingoid base and lacks the C4-C5 trans-double bond. This structural similarity allows researchers to control for non-specific lipid effects, such as alterations in membrane fluidity, while isolating the specific signaling functions of the active ceramide.

The biological inactivity of L-threo-dihydroceramide stems from its inability to be recognized and utilized by key enzymes in the ceramide metabolic and signaling pathways. For instance, dihydroceramide (B1258172) desaturase, the enzyme that introduces the C4-C5 double bond to convert dihydroceramide to ceramide, shows a strong preference for the D-erythro isomer. Similarly, downstream effector proteins that are direct targets of ceramide, such as ceramide-activated protein phosphatases (CAPPs), are not effectively activated by L-threo-dihydroceramide.[1]

Quantitative Comparison of Ceramide Stereoisomer Activity

To illustrate the differential effects of ceramide stereoisomers on cell viability, the following table summarizes data from key studies. These studies typically employ cell viability assays, such as the MTT assay, and apoptosis assays, like the Caspase-3 activity assay, to quantify the biological response to different ceramide analogues.

| Compound | Cell Line | Assay | Concentration (µM) | Result | Reference |

| D-erythro-C2-ceramide | HL-60 | Cell Growth Inhibition | 20 | Active | Bielawska et al., 1993 |

| D-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Inactive | Bielawska et al., 1993 |

| L-erythro-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Inactive | Bielawska et al., 1993 |

| threo-C2-dihydroceramide | HL-60 | Cell Growth Inhibition | 20 | Active | Bielawska et al., 1993 |

Key Signaling Pathway: Ceramide-Activated Protein Phosphatase (CAPP)

One of the well-characterized signaling pathways initiated by D-erythro-ceramide is the Ceramide-Activated Protein Phosphatase (CAPP) pathway, which plays a crucial role in apoptosis.

In this pathway, cellular stress activates sphingomyelinase, leading to the production of D-erythro-ceramide. This active ceramide then allosterically activates protein phosphatases 1 and 2A (PP1 and PP2A), collectively known as CAPPs.[2] CAPPs, in turn, can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. L-threo-dihydroceramide fails to activate CAPPs, thus serving as an excellent negative control to demonstrate the specificity of this signaling cascade.

Experimental Workflow for Assessing Ceramide Activity

A typical experimental workflow to compare the biological activity of D-erythro-ceramide and L-threo-dihydroceramide involves treating cultured cells with these lipids and then assessing cell viability and apoptosis.

Experimental Protocols

Cell Treatment with Ceramides

Materials:

-

D-erythro-ceramide (e.g., C2 or C6-ceramide)

-

L-threo-dihydroceramide (e.g., C2 or C6-dihydroceramide)

-

Vehicle (e.g., DMSO or ethanol)

-

Cell culture medium, pre-warmed to 37°C

-

Cultured cells in multi-well plates

Procedure:

-

Prepare stock solutions of D-erythro-ceramide and L-threo-dihydroceramide in the chosen vehicle at a high concentration (e.g., 10-20 mM).

-

On the day of the experiment, thaw the stock solutions at room temperature.

-

Dilute the stock solutions directly into pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10-50 µM). It is crucial to vortex the medium while adding the stock solution to ensure proper dispersion.

-

Prepare a vehicle control by adding the same volume of vehicle to the culture medium.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the treatments.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3][4]

MTT Assay for Cell Viability

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan (B1609692) crystals.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

Read the absorbance at 570 nm using a microplate reader.[5]

Caspase-3 Activity Assay (Colorimetric)

Materials:

-

Treated cells

-

Cell lysis buffer

-

Reaction buffer

-

DTT (dithiothreitol)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Harvest the treated cells and lyse them using the cell lysis buffer on ice.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Prepare a reaction mix containing reaction buffer, DTT, and the caspase-3 substrate.

-

Add the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore upon cleavage of the substrate by active caspase-3.

-

Calculate the caspase-3 activity and express it as a fold-change relative to the vehicle-treated control.

Conclusion

The use of L-threo-dihydroceramide as a negative control is a cornerstone of rigorous research into ceramide-mediated signaling. Its structural similarity to active ceramides allows for the dissection of specific signaling events from non-specific lipid effects. The biological inertness of L-threo-dihydroceramide in key apoptotic pathways, a consequence of the high stereospecificity of the cellular machinery, provides a clear baseline against which the potent effects of D-erythro-ceramide can be measured. By employing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can confidently elucidate the intricate roles of ceramides in cellular regulation and their potential as therapeutic targets.

References

An In-depth Technical Guide to the Physicochemical Properties and Cellular Applications of C6 NBD L-threo-dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of dihydroceramide (B1258172), a key intermediate in the de novo synthesis of sphingolipids. This technical guide provides a comprehensive overview of its physicochemical properties, experimental applications, and its role in cellular signaling pathways. Detailed methodologies for key experiments are provided, along with quantitative data presented in structured tables and visual representations of relevant biological pathways and experimental workflows to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a synthetic sphingolipid derivative where the N-acyl chain is a C6 fatty acid tagged with the fluorescent nitrobenzoxadiazole (NBD) group. The "L-threo" designation refers to the stereochemistry at the C2 and C3 positions of the sphingoid base.

| Property | Value | References |

| Molecular Formula | C30H51N5O6 | [1][2][3][4][5] |

| Molecular Weight | 577.76 g/mol (also reported as 577.8 g/mol ) | [1][2][3][4][5] |

| Appearance | Solid | [2][3] |

| Purity | ≥98% | [2][3] |

| Storage | -20°C, protected from light and moisture | [2][3][5] |

| Stability | ≥ 4 years under proper storage conditions | [2][3] |

Solubility

| Solvent | Solubility | References |

| Ethanol (B145695) | ~0.5 mg/mL | [2] |

| DMSO | ~20 mg/mL | [2] |

| Dimethylformamide (DMF) | ~20 mg/mL | [2] |

| Aqueous Buffers | Sparingly soluble | [2] |

For biological experiments requiring aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer.[2]

Spectral Properties

The fluorescence of this compound is conferred by the NBD group. The fluorescence of NBD is highly dependent on the hydrophobicity of its environment, exhibiting stronger fluorescence in nonpolar environments like lipid membranes.[6]

| Property | Wavelength (nm) | References |

| Excitation Maximum (λex) | ~464-467 nm | [2][7] |

| Emission Maximum (λem) | ~535-538 nm | [6][7] |

| UV/Vis Absorption Maxima (λmax) | 229, 265, 332, 464 nm | [2] |

Biological Activity and Signaling Pathways

Dihydroceramides, including the L-threo isomer, are crucial intermediates in the de novo synthesis of sphingolipids.[8] While once considered biologically inert precursors to ceramides (B1148491), recent studies have revealed their distinct roles in various cellular processes such as autophagy, cell growth, and stress responses.[8] this compound serves as a valuable tool to study these processes due to its fluorescent properties, allowing for visualization of its uptake and trafficking.

The metabolism of short-chain dihydroceramides can lead to the release of sphinganine, which can then be utilized for the synthesis of long-chain ceramides and other complex sphingolipids.[9] The substrate preference for the synthesis of short-chain sphingomyelin (B164518) in cells follows the order: D-erythro-ceramides > L-threo-ceramides > DL-erythro-dihydroceramides > DL-threo-dihydroceramides.[9]

De Novo Sphingolipid Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway where dihydroceramide is a key intermediate. This compound can be used to probe this pathway.

Caption: De Novo Sphingolipid Synthesis Pathway.

Experimental Protocols

Preparation of this compound-BSA Complex for Cellular Labeling

For efficient delivery into cells, it is recommended to complex the lipophilic this compound with bovine serum albumin (BSA).

Materials:

-

This compound

-

Ethanol (absolute)

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS)

Protocol:

-

Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

-

In a sterile microfuge tube, aliquot the desired amount of the stock solution and evaporate the ethanol under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a small volume of ethanol.

-

Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

-

While vortexing the BSA solution, slowly add the ethanolic solution of this compound.

-

The resulting complex can be stored at -20°C for future use.[10]

Cellular Labeling and Visualization

This protocol outlines the general procedure for labeling live cells to visualize the uptake and localization of this compound.

Materials:

-

Cells cultured on glass coverslips or imaging dishes

-

This compound-BSA complex

-

Cell culture medium

-

Fluorescence microscope

Protocol:

-

Grow cells to the desired confluency.

-

Replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex (e.g., 5 µM).

-

Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells three times with ice-cold PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filters for NBD (Excitation: ~467 nm, Emission: ~538 nm).

Lipid Extraction and Analysis by HPLC

This protocol describes the extraction of lipids from labeled cells and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) to study the metabolism of this compound.

Materials:

-

Labeled cells

-

Methanol (B129727) (ice-cold)

-

Water

-

HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column

Protocol:

-

After labeling, wash the cells with ice-cold PBS.

-

Scrape the cells in ice-cold methanol and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio that results in a single phase (e.g., 1:2:0.8 Methanol:Chloroform:Water).

-

Vortex thoroughly and then add more chloroform and water to achieve a biphasic separation (e.g., 2:2:1.8 Methanol:Chloroform:Water).

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in the initial mobile phase for HPLC analysis.

-

Inject the sample onto the HPLC column and elute with a suitable gradient (e.g., methanol/water).

-

Detect the fluorescently labeled lipids using the fluorescence detector.

-

Quantify the different lipid species by integrating the area under the curve for each peak.[10][11]

Visualization of Experimental Workflows

Workflow for Cellular Uptake and Metabolism Analysis

The following diagram illustrates the general workflow for studying the cellular uptake and metabolism of this compound.

Caption: Workflow for analyzing cellular uptake and metabolism.

This guide provides essential information for the effective use of this compound in scientific research. By understanding its properties and employing the detailed protocols, researchers can further elucidate the complex roles of dihydroceramides in cellular function and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound,cas:114301-95-0 - Ruixibiotech [ruixibiotech.com]

- 6. biotium.com [biotium.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cellular Labeling with C6 NBD L-threo-dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-dihydroceramide is a fluorescently labeled analog of dihydroceramide (B1258172), a key intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] Unlike its well-known counterpart, ceramide, dihydroceramide lacks the 4,5-trans double bond in the sphingoid backbone.[3] While historically considered an inert precursor, recent studies have unveiled the distinct and significant roles of dihydroceramides in various cellular processes, including autophagy, apoptosis, and cellular stress responses.[1][2] The use of fluorescently tagged dihydroceramide analogs, such as this compound, enables researchers to investigate the subcellular localization, trafficking, and metabolism of this bioactive lipid in living and fixed cells.

The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl group allows for direct visualization using fluorescence microscopy.[4] The L-threo stereoisomer of dihydroceramide is metabolized within the cell, primarily to dihydrosphingomyelin, making it a valuable tool for studying sphingolipid metabolism and transport.[5][6] It is important to note that the stereochemistry of the sphingoid base can influence the subcellular localization of the fluorescent analog. While the D-erythro isomer of C6-NBD-dihydroceramide has been shown to accumulate in the Golgi apparatus, other stereoisomers may exhibit different localization patterns, such as accumulation in the endoplasmic reticulum.[7]

These application notes provide detailed protocols for the use of this compound in cellular labeling experiments, along with a summary of key quantitative parameters and visualizations of relevant biological pathways.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Fluorophore | NBD (Nitrobenzoxadiazole) | [4] |

| Excitation Maximum (λex) | ~466 nm | [4][8] |

| Emission Maximum (λem) | ~536 nm | [4][8] |

| Stock Solution Concentration | 1 mM in DMSO or Chloroform (B151607):Ethanol (B145695) (19:1 v/v) | [9] |

| Working Concentration for Labeling | 5 µM (complexed with BSA) | [9][10] |

| Incubation Time (Live Cells) | 30-60 minutes | [9] |

| Incubation Temperature (Live Cells) | 37°C | [9][10] |

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging

This protocol details the steps for labeling living cells with this compound to visualize its subcellular distribution.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Chloroform:Ethanol (19:1 v/v)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium or a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets for NBD (e.g., FITC filter set)

Procedure:

-

Preparation of this compound Stock Solution (1 mM):

-

Dissolve the required amount of this compound in DMSO or a 19:1 (v/v) mixture of chloroform and ethanol to a final concentration of 1 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Preparation of 5 µM this compound/BSA Complex:

-

In a glass tube, evaporate the required volume of the 1 mM stock solution to dryness under a gentle stream of nitrogen gas.

-

Resuspend the lipid film in a small volume of absolute ethanol.[10]

-

Prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free medium or balanced salt solution.

-

While vortexing the BSA solution, inject the ethanolic this compound solution to achieve a final complex concentration of 5 µM.[10]

-

Incubate the mixture at 37°C for 10 minutes to facilitate complex formation.[9]

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed serum-free medium.

-

Replace the medium with the freshly prepared 5 µM this compound/BSA complex solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[9] The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Washing and Imaging:

-

Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove unbound probe.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Observe the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[9]

-

Protocol 2: Fixed-Cell Labeling

This protocol is suitable for experiments requiring cell fixation prior to labeling, which can be useful for colocalization studies with immunofluorescence.

Materials:

-

This compound/BSA complex (prepared as in Protocol 1)

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

-

Cell Labeling:

-

Incubate the fixed cells with the 5 µM this compound/BSA complex for 30 minutes at 4°C.[11]

-

Rinse the cells several times with ice-cold PBS.

-

-

Back-Exchange (Optional, to enhance Golgi staining):

-

To reduce background fluorescence from other membranes, a "back-exchange" step can be performed.

-

Incubate the labeled cells with a solution of 10% fetal calf serum or 2 mg/mL BSA in PBS for 30-90 minutes at room temperature.[11]

-

-

Mounting and Imaging:

-

Wash the coverslips with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with NBD-compatible filters.

-

Visualizations

Experimental Workflow

Caption: Workflow for live-cell labeling with this compound.

Dihydroceramide Metabolism and Signaling